2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
描述
属性
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-6-2-5-9-17(13)29-19-14(10-26-29)20(31)28(12-25-19)11-18(30)27-16-8-4-3-7-15(16)21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKHZMIVXMTMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the o-Tolyl Group: The o-tolyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.
Attachment of the Trifluoromethylphenylacetamide Moiety: This step involves the acylation of the intermediate with a trifluoromethylphenylacetamide derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique properties make it a candidate for use in advanced materials and nanotechnology.
作用机制
The mechanism of action of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences: The 4-fluorophenyl group replaces the 2-methylphenyl on the pyrazolo-pyrimidinone core.
- Molecular Formula : C₂₀H₁₃F₄N₅O₂ (vs. C₂₁H₁₆F₃N₅O₂ for the target compound) .
- Properties :
- Average mass: 431.349 g/mol
- ChemSpider ID: 18372349
- Impact : Fluorine’s electron-withdrawing nature may alter electronic distribution and binding affinity compared to the methyl group’s steric effects.
Chromen-4-one Derivatives (Example 83, )
- Structure : Contains a chromen-4-one fused to the pyrazolo[3,4-d]pyrimidin core and additional fluorophenyl/isopropoxy groups.
- Properties :
Functional Group Modifications
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Structure: Features a chlorophenyl and cyano group on the pyrazole ring, linked to a chloroacetamide.
- Relevance: Demonstrates how halogenation and cyano groups modulate bioactivity, though the absence of a pyrimidinone core limits direct comparability.
Pyrimido[5,4-b]indol Derivatives ()
- Structure : Sulfanyl-linked pyrimidoindole core with trifluoromethoxyphenyl.
- Molecular Formula : C₂₁H₁₆F₃N₅O₂S (ZINC ID: 2720569) .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Substituent Effects : Fluorine and trifluoromethyl groups enhance metabolic stability and target affinity, while methyl groups improve steric complementarity .
- Core Modifications: Pyrimidoindole or chromenone cores (e.g., ) increase structural complexity and may restrict conformational flexibility compared to pyrazolo-pyrimidinones .
生物活性
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its complex structure and unique functional groups suggest significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 427.4 g/mol. The presence of both the trifluoromethyl and 2-methylphenyl groups enhances its lipophilicity, which may improve its bioavailability and selectivity towards target enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | C21H16F3N5O2 |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 895010-53-4 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical cellular pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The compound's structure suggests potential interactions with various molecular targets involved in cell proliferation and inflammation.
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation.
- Case Study : A study on related pyrazole derivatives found that they effectively inhibited cancer cell growth by targeting specific kinases involved in tumorigenesis . The inhibition of cyclin-dependent kinases (CDKs) by these compounds has been linked to induced apoptosis in cancer cells.
2. Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.
- Research Findings : In a comparative study, several pyrazole derivatives demonstrated IC50 values for anti-inflammatory activity comparable to standard treatments like diclofenac sodium .
3. Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antimicrobial properties as well. Pyrazole derivatives have been associated with antibacterial and antifungal activities due to their ability to disrupt microbial cellular processes.
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | Biological Activity |
|---|---|
| 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | Anti-inflammatory effects |
| N-[3-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)-urea | Anticancer activity |
| 1-(2-methylphenyl)-3-(trifluoromethyl)-urea | Antimicrobial properties |
常见问题
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Yield Improvement : Catalytic amounts of triethylamine (TEA) reduce side reactions during acetamide coupling .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹³C) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazolo-pyrimidine core .
Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 457.12) .
IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Basic: How to design initial biological activity screens for this compound?
Answer:
Stepwise Approach :
In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Target Identification :
- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate binding proteins .
Dose-Response Analysis : IC₅₀ values calculated using GraphPad Prism® nonlinear regression models .
Advanced: How to resolve contradictions in binding affinity data across different studies?
Answer:
Methodological Solutions :
Orthogonal Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm equilibrium dissociation constants (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) to rule out nonspecific interactions .
Buffer Conditions : Standardize pH (7.4 PBS) and ionic strength to minimize variability .
Control Compounds : Use known inhibitors (e.g., gefitinib for EGFR) as internal benchmarks .
Advanced: What computational methods aid in SAR analysis for pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
Key Tools :
Molecular Docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., EGFR PDB: 1M17) .
Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
QSAR Modeling (MOE®) : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC₅₀ values using partial least squares (PLS) regression .
Q. Example SAR Table :
| Substituent Position | Group | IC₅₀ (EGFR, µM) | Selectivity Ratio (EGFR/VEGFR) |
|---|---|---|---|
| R1 (2-methylphenyl) | -CH₃ | 0.12 | 8.5 |
| R2 (trifluoromethyl) | -CF₃ | 0.09 | 12.3 |
| Analog (4-fluorophenyl) | -F | 0.21 | 4.7 |
Data adapted from
Advanced: How to optimize selectivity against off-target receptors in this compound?
Answer:
Strategies :
Structural Modifications :
- Rigidification : Introduce cyclic constraints (e.g., cyclopropyl) to reduce conformational flexibility and off-target binding .
- Halogen Scanning : Replace -CF₃ with -Cl or -Br to alter electron density and hydrogen-bonding patterns .
Selectivity Screening :
- Kinase Profiling (Eurofins) : Test against a panel of 50+ kinases to identify cross-reactivity .
Crystallography : Solve co-crystal structures with off-targets (e.g., CDK2) to guide steric hindrance designs .
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